molecular formula C12H9FO2 B14127547 7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one

7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one

Cat. No.: B14127547
M. Wt: 204.20 g/mol
InChI Key: PFMMLYBTJAAPGO-UHFFFAOYSA-N
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Description

7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is a synthetic organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds with a furan ring fused to two benzene rings The addition of a fluorine atom at the 7th position and a ketone group at the 1st position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the dibenzofuran core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-bromophenol and 2-iodophenol.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the ketone group: This step involves oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted dibenzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to the presence of the fluorine atom and ketone group, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

7-fluoro-3,4-dihydro-2H-dibenzofuran-1-one

InChI

InChI=1S/C12H9FO2/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h4-6H,1-3H2

InChI Key

PFMMLYBTJAAPGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C=C(C=C3)F

Origin of Product

United States

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